molecular formula C10H20O2 B1444120 3-Ethoxy-2,2-diethylcyclobutan-1-ol CAS No. 1376341-23-9

3-Ethoxy-2,2-diethylcyclobutan-1-ol

Cat. No.: B1444120
CAS No.: 1376341-23-9
M. Wt: 172.26 g/mol
InChI Key: QUIVUPNCGPWRPN-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Derivatives in Organic Synthesis

Cyclobutane derivatives are valuable precursors in organic synthesis due to their accessibility through various preparative methods and the reactivity endowed by their inherent ring strain. The selective cleavage of a cyclobutane bond is a facile process that allows for the construction of diverse molecular frameworks. This reactivity makes them useful in a variety of transformations, including ring-opening, ring-contraction, and ring-expansion reactions, providing access to a wide array of acyclic and cyclic compounds.

Unique Structural Features and Inherent Ring Strain of Cyclobutanol (B46151) Systems

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. The ideal sp³ bond angle is 109.5°, but the internal angles of a planar cyclobutane would be 90°. To alleviate some of the torsional strain that would result from a planar conformation, the cyclobutane ring puckers. In cyclobutanol, the presence of a hydroxyl group introduces additional structural features and reactivity. The four-membered ring in cyclobutanol is not planar, which helps to reduce the eclipsing interactions between adjacent substituents. This puckered conformation, however, still retains considerable strain energy, making the molecule susceptible to ring-opening reactions.

Cyclobutanol itself is a liquid at room temperature and consists of a puckered four-membered ring of sp³ hybridized carbon atoms. This puckering increases the angle strain but relieves some of the eclipsing strain. The stability of cyclobutanol and its derivatives is a key consideration in their synthesis and application, as elevated temperatures can lead to ring-opening or dehydration reactions to form cyclobutenes. researchgate.net

Overview of Research Landscape for Ethoxy-Substituted Cyclobutanols

The research landscape for ethoxy-substituted cyclobutanols is an area of specialized interest within the broader field of cyclobutane chemistry. While extensive research exists for cyclobutane derivatives in general, the specific substitution pattern of an ethoxy group on the cyclobutanol ring presents unique stereochemical and electronic properties that influence its reactivity.

The synthesis of such compounds can often be achieved through methods like the Paterno-Büchi reaction, which involves the photochemical [2+2] cycloaddition of a carbonyl compound with an alkene to form an oxetane (B1205548), a related four-membered ring system. researchgate.netwikipedia.orgnumberanalytics.comslideshare.netorganic-chemistry.org However, a more direct route to the cyclobutane core involves the [2+2] cycloaddition of an enol ether with a ketene (B1206846) or another suitable two-carbon component.

Research on analogous compounds, such as 3-ethoxy-2,2-dimethylcyclobutan-1-ol (B1523908) and its corresponding ketone, provides insight into the potential reactivity and applications of this class of molecules. nih.gov These compounds are recognized as valuable intermediates in organic synthesis. The ketone analogue, for instance, can serve as a precursor to the alcohol through reduction reactions.

Scope and Objectives of Academic Inquiry for 3-Ethoxy-2,2-diethylcyclobutan-1-ol

The specific compound, this compound, appears to be a less-explored member of the ethoxy-substituted cyclobutanol family. Its existence is confirmed by a CAS number (1376341-23-9). bldpharm.com The primary objectives for academic inquiry into this compound would include:

Development of Efficient Synthetic Routes: A key objective would be to establish a reliable and high-yielding synthesis for this compound. A probable route involves the synthesis of the corresponding ketone, 3-Ethoxy-2,2-diethylcyclobutan-1-one, followed by its reduction.

Characterization of Physicochemical Properties: A thorough investigation of its physical and spectral properties would be necessary for its identification and use in further research.

Exploration of Reactivity and Synthetic Utility: A detailed study of its reactivity, particularly its propensity for ring-opening and substitution reactions, would uncover its potential as a building block in organic synthesis. The influence of the ethoxy and diethyl groups on the stereochemical outcome of reactions would be of particular interest.

Investigation of Potential Biological Activity: Given that some cyclobutane derivatives exhibit biological activity, preliminary screening of this compound for any potential pharmacological effects could be a long-term objective.

Compound Data

The following tables provide known and inferred data for this compound and its related ketone.

Table 1: Properties of 3-Ethoxy-2,2-diethylcyclobutan-1-one

PropertyValueReference
Molecular Formula C10H18O2
Molar Mass 170.25 g/mol
Density Approximately 0.95 g/cm³
Boiling Point Not specifically documented, but inferred to be similar to related cyclobutanone (B123998) derivatives.

Table 2: Inferred Properties of this compound

PropertyValueBasis of Inference
Molecular Formula C10H20O2Reduction of the corresponding ketone (C10H18O2)
Molar Mass 172.27 g/mol Addition of two hydrogen atoms to the ketone
CAS Number 1376341-23-9 bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-2,2-diethylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-10(5-2)8(11)7-9(10)12-6-3/h8-9,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIVUPNCGPWRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(CC1OCC)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Ethoxy 2,2 Diethylcyclobutan 1 Ol and Analogues

Retrosynthetic Analysis of the 3-Ethoxy-2,2-diethylcyclobutan-1-ol Framework

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. fiveable.meias.ac.in For this compound, the primary disconnections involve the carbon-carbon bonds of the cyclobutane (B1203170) ring and the carbon-oxygen bonds of the hydroxyl and ethoxy groups.

A logical retrosynthetic approach would first disconnect the alcohol and ether functionalities, leading back to a cyclobutanone (B123998) precursor, specifically 3-ethoxy-2,2-diethylcyclobutan-1-one. This disconnection is strategically sound as the stereoselective reduction of a ketone to an alcohol is a well-established transformation.

Further deconstruction of the cyclobutanone intermediate can proceed through several pathways. One common strategy is a [2+2] cycloaddition disconnection. This approach envisions the formation of the four-membered ring from two two-carbon components. In this case, the cyclobutanone could be formed from the reaction of a ketene (B1206846) (diethylketene) and an enol ether (ethoxyethene).

An alternative retrosynthesis might involve ring-expansion or ring-contraction strategies. For instance, a suitably substituted cyclopropanol (B106826) could undergo rearrangement to form the cyclobutanol (B46151) ring. acs.org Similarly, a cyclopentanone (B42830) derivative could potentially undergo a ring-contraction reaction to yield the desired cyclobutane skeleton.

Cyclization Strategies for Cyclobutane Ring Formation

The formation of the cyclobutane ring is the cornerstone of the synthesis. Various cyclization methods have been developed to construct this strained four-membered ring system.

The [2+2] cycloaddition reaction is a powerful and widely used method for the synthesis of cyclobutanes. This reaction involves the combination of two unsaturated components, typically two alkenes or an alkene and a ketene, to form a four-membered ring. nih.gov

In the context of synthesizing diethylcyclobutane scaffolds, the cycloaddition of a ketene with an alkene is particularly relevant. libretexts.org Ketenes, with their sp-hybridized central carbon, are highly reactive and readily undergo [2+2] cycloadditions with a variety of alkenes. youtube.com For the synthesis of a precursor to this compound, diethylketene could be reacted with an ethoxy-substituted alkene. The regioselectivity of this reaction is generally predictable, with the more nucleophilic carbon of the alkene attacking the electrophilic carbonyl carbon of the ketene. libretexts.org

Photochemical [2+2] cycloadditions offer another route to cyclobutane rings. aklectures.com These reactions typically involve the photoexcitation of one of the alkene partners to an excited state, which then reacts with a ground-state alkene. acs.orgyoutube.com While powerful, these reactions can sometimes lead to a mixture of stereoisomers. harvard.edu Transition metal catalysis can also be employed to facilitate [2+2] cycloadditions under milder conditions and with improved selectivity. nih.gov

The intramolecular variant of the [2+2] cycloaddition is also a valuable tool for constructing fused and bridged polycyclic systems containing a cyclobutane ring. nih.govunt.edu

[2+2] Cycloaddition Variants Reactants Conditions Key Features
Thermal Ketene CycloadditionKetene + AlkeneThermalThermally allowed, predictable regiochemistry. youtube.com
Photochemical CycloadditionAlkene + AlkenePhotochemical (light)Forms strained rings, not readily reversible. libretexts.orgaklectures.com
Transition Metal-CatalyzedAlkene + AlkeneMetal Catalyst (e.g., Ni, Ru)Milder conditions, potential for stereocontrol. nih.govscilit.com
Intramolecular CycloadditionDiene or Ene-yneThermal or PhotochemicalForms polycyclic systems. nih.govunt.edu

Radical cyclizations provide an alternative and powerful method for the formation of cyclic compounds, including cyclobutanols. wikipedia.org These reactions proceed through radical intermediates and typically involve three main steps: selective radical generation, intramolecular cyclization, and quenching of the resulting cyclized radical. wikipedia.org

The formation of four-membered rings via radical cyclization can be challenging but is achievable under specific conditions. wikipedia.org One strategy involves a radical addition-polar cyclization cascade. nih.govresearchgate.net In this approach, an alkyl radical adds to an electron-deficient alkene, generating a new radical intermediate. This intermediate can then undergo a polar, 4-exo-tet cyclization to form the cyclobutane ring. nih.gov The success of this methodology often relies on the use of photoredox catalysis to generate the initial radical species under mild conditions. nih.govresearchgate.net

Another approach is the Norrish-Yang cyclization, a photochemical reaction where an excited state ketone abstracts a hydrogen atom from a γ-position, leading to a 1,4-diradical that can cyclize to form a cyclobutanol. baranlab.orgeurekaselect.com The diastereoselectivity of this reaction can be high, influenced by factors such as hydrogen bonding. eurekaselect.com

Rearrangement reactions offer a distinct approach to the synthesis of cyclobutanol structures, often involving the transformation of a different ring system.

One notable example is the Favorskii rearrangement, which is primarily known for the ring contraction of α-halo ketones to carboxylic acid derivatives. wikipedia.org A variation of this, the quasi-Favorskii rearrangement, can be used to synthesize highly substituted cyclopropanes from α,α-dichlorocyclobutanols. nih.gov While not directly forming cyclobutanols, this highlights the utility of rearrangement chemistry in manipulating cyclic systems. A nickel-catalyzed Favorskii-type rearrangement of cyclobutanone oxime esters has also been developed, leading to cyclopropanecarbonitriles. thieme-connect.comorganic-chemistry.org

Pinacol-type rearrangements can also be employed. For instance, spiro-epoxycyclopropanes can rearrange under acidic conditions to yield cyclobutanones, which can then be reduced to the corresponding cyclobutanols. acs.org Additionally, gold(I)-catalyzed rearrangements of 1-alkynyl cyclobutanols can lead to ring expansion, forming cyclopentanones. acs.org This demonstrates the potential for rearrangements to either form or further functionalize cyclobutane rings.

Stereoselective Introduction of the Hydroxyl and Ethoxy Groups

The final stage in the synthesis of this compound involves the stereoselective introduction of the hydroxyl and ethoxy groups. The relative stereochemistry of these two groups is crucial and is often controlled during the reduction of a cyclobutanone precursor.

The reduction of a ketone to an alcohol is a fundamental transformation in organic synthesis. In the case of 3-ethoxy-2,2-diethylcyclobutan-1-one, the reduction of the carbonyl group can lead to two possible diastereomers of the corresponding cyclobutanol. The stereochemical outcome of this reduction is influenced by the steric and electronic properties of the substituents on the cyclobutane ring.

The diastereoselective reduction of substituted cyclobutanones has been a subject of considerable study. mdpi.com The approach of the reducing agent to the carbonyl carbon can be directed by the existing stereocenters and substituents on the ring. For example, the bulky diethyl group at the adjacent C2 position will likely hinder the approach of the hydride reagent from one face of the ring, leading to a preference for the formation of one diastereomer.

Various reducing agents can be employed, each with its own steric profile, which can influence the diastereoselectivity of the reduction. Common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of solvent and temperature can also play a role in controlling the stereochemical outcome. In some cases, the use of more sterically demanding reducing agents, such as L-Selectride®, can lead to higher diastereoselectivity.

Furthermore, enzymatic reductions can offer excellent stereocontrol in the synthesis of chiral cyclobutanols. mdpi.com

Enantioselective Approaches to Chiral Cyclobutanols

The synthesis of chiral cyclobutanols, which are valuable structural motifs in natural products and bioactive molecules, presents a significant challenge for synthetic chemists. nih.govchemistryviews.org Achieving high levels of enantioselectivity is crucial for pharmacological applications. General strategies for accessing these chiral four-membered rings can be adapted for the specific synthesis of enantiomerically pure this compound.

Prominent methods for preparing chiral cyclobutane derivatives include [2+2] cycloaddition reactions and skeletal rearrangements. nih.gov Recent advancements have also focused on the precise modification of existing cyclobutane skeletons through techniques like C-H functionalization. nih.gov For instance, a sequential enantioselective reduction of a cyclobutanone followed by a diastereospecific iridium-catalyzed C-H silylation has been developed to create contiguous stereogenic centers in cyclobutanols. nih.gov

Another powerful strategy involves cascade reactions. Researchers have developed a method combining an Iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition. chemistryviews.org This approach allows for the synthesis of enantioenriched cyclobutane derivatives from cinnamyl alcohols and allyl acetates without the need for directing groups, offering an operationally simple, one-pot procedure. chemistryviews.org The use of a chiral phosphoramidite-based ligand is key to inducing the high enantioselectivity observed in the products. chemistryviews.org

Heteroatom-directed conjugate addition represents another sophisticated approach. In this method, nucleophiles are added to epoxyvinylsulfone-substituted carbohydrates, generating a carbanion that intramolecularly attacks the epoxide to form the cyclobutane ring. nih.gov This strategy has been successfully employed to synthesize both enantiomers of specific chiral cyclobutanes. nih.gov These established enantioselective methods provide a robust framework for the potential synthesis of chiral this compound.

Functionalization and Derivatization of Precursors for Ethoxy Incorporation

The incorporation of the specific ethoxy group onto the cyclobutane ring at the C-3 position requires careful selection of precursors and functionalization strategies. The synthesis often begins with the construction of a cyclobutane scaffold that possesses "synthetic handles"—reactive functional groups that can be readily converted to the desired ethoxy and hydroxyl groups. nih.gov

One effective method involves the [2+2] cycloaddition of an allene (B1206475) with a vinyl ether. For example, a hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether can produce a cyclobutane with two points of diversification. ru.nl The resulting vinyl ether portion can be subsequently converted to the desired ethoxy group. The use of benzyl vinyl ether provides a precursor where the benzyl group can be cleaved to reveal a hydroxyl group, which can then be etherified to install the ethoxy moiety.

Alternatively, precursors containing a hydroxyl group can be directly functionalized. The synthesis of 3-borylated cyclobutanols via a formal [3+1] cycloaddition yields products with both a hydroxyl (OH) and a boronic ester (Bpin) handle. nih.gov The alcohol handle can be readily derivatized through etherification to introduce the ethoxy group. nih.gov This demonstrates that the alkoxide can act as an effective nucleophile even in the presence of the boronate complex. nih.gov

The table below summarizes potential derivatization reactions on a cyclobutanol precursor to introduce various functional groups, illustrating the versatility of these intermediates.

Precursor Functional GroupReaction TypeReagent(s)Product Functional Group
Alcohol (-OH)EtherificationNaH, EtIEthoxy Ether (-OEt)
Alcohol (-OH)EsterificationAcetic Anhydride, Pyridine (B92270)Acetate Ester (-OAc)
Alcohol (-OH)SNArFluoro-nitroarene, BaseAryl Ether
Boronic Ester (-Bpin)Zweifel OlefinationI2, NaOMe; NaOH, H2O2Alkene
Boronic Ester (-Bpin)Suzuki CouplingAryl Halide, Pd CatalystAryl Group

This table is based on derivatization reactions performed on 3-borylated cyclobutanols, as described in the literature. nih.gov

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the target compound, this compound, is contingent upon the careful optimization of reaction conditions. Key parameters that are typically varied include temperature, reaction time, solvent, and the stoichiometry of reagents.

A relevant case study is the optimization of a high-pressure [2+2] cycloaddition reaction to synthesize a cyclobutanol precursor. ru.nl Researchers systematically varied the equivalents of the vinyl ether component and the reaction time to maximize the yield of the desired cyclobutane product. Initially, the reaction at room temperature with 1.2 equivalents of vinyl ether for 19 hours yielded only 19% of the product. ru.nl Increasing the temperature to 50°C and the amount of vinyl ether to 3 equivalents significantly improved the outcome. The optimal conditions were found to be 3 equivalents of vinyl ether at 50°C for 19 hours, which resulted in an 83% yield. ru.nl

The data below, adapted from the study on the synthesis of cyclobutane 6a, illustrates a typical optimization process for a key cycloaddition step. ru.nl

EntryEquivalents of Vinyl EtherTemperature (°C)Time (h)Yield (%)
11.2211919
21.2501942
32.0501967
43.0211943
53.050472
63.0501983
74.0501979

This systematic approach to optimization is crucial for developing efficient and scalable syntheses for complex molecules like this compound.

Theoretical and Computational Investigations of 3 Ethoxy 2,2 Diethylcyclobutan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules, including their stability, reactivity, and electronic landscape. For a molecule like 3-ethoxy-2,2-diethylcyclobutan-1-ol, these methods can predict its behavior in chemical reactions and shed light on the subtle interplay of its functional groups.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, making it suitable for mapping out potential reaction pathways. Although no specific DFT studies on the reaction pathways of this compound are available, the formation of its structural isomers, oxetanes, via the Paternò–Büchi reaction has been a subject of theoretical investigation. cambridgescholars.comnumberanalytics.com This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a primary method for synthesizing the oxetane (B1205548) ring system. mdpi.comrsc.org

Theoretical studies on the Paternò–Büchi reaction mechanism reveal a complex process that can proceed through either a singlet or triplet excited state of the carbonyl compound. rsc.orgresearchgate.net When the reaction involves a triplet excited state, a 1,4-biradical intermediate is formed. cambridgescholars.commdpi.com DFT calculations are crucial for determining the relative stability of these biradical intermediates and the transition states that lead to them, which in turn explains the observed regio- and stereoselectivity of the reaction. researchgate.net For instance, computational studies have shown that for certain reactants, the reaction proceeds via a C,C-biradical intermediate, which was contrary to earlier hypotheses that favored a C,O biradical. acs.org Furthermore, these studies can indicate whether the observed products are kinetically or thermodynamically favored. acs.org

In a hypothetical synthesis related to this compound, DFT could be used to model the photocycloaddition that forms the cyclobutane (B1203170) ring, predicting the most likely stereochemical outcomes based on the stability of various intermediate structures.

Table 1: Representative Findings from DFT Studies on Paternò-Büchi and Related Reactions

Research Focus Typical DFT Finding Significance
Reaction Mechanism Identification of singlet or triplet 1,4-biradical intermediates. cambridgescholars.commdpi.com Explains the step-wise nature of the reaction and the role of spin states.
Stereoselectivity Calculation of energies for different biradical conformations. mdpi.com Predicts which product stereoisomer (e.g., exo or endo) is favored.
Regioselectivity Analysis of transition state energies for the formation of different regioisomers. Determines the orientation of the addition between the alkene and carbonyl.

| Intermediate Stability | Location of conical intersections on the potential energy surface. cambridgescholars.com | Provides a detailed mechanism for the decay from the excited state to the ground state product. |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org In many reactions, the dominant interaction is between the HOMO of the nucleophile and the LUMO of the electrophile. taylorandfrancis.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is also a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For a reaction like the Paternò–Büchi cycloaddition, FMO theory can predict the feasibility and stereochemical outcome. wikipedia.org The reaction involves the interaction between the frontier orbitals of an alkene and an excited-state carbonyl compound. youtube.com The specific nature of the substituents on both reactants significantly influences the energy levels of their frontier orbitals. rsc.org

In the context of this compound, an FMO analysis would be used to understand its potential reactions. The energies of the HOMO and LUMO are affected by its substituent groups:

Electron-donating groups (like the ethoxy and alkyl groups) generally raise the energy of the HOMO, making the molecule a better electron donor.

Electron-withdrawing groups would lower the energy of the LUMO, making it a better electron acceptor.

Table 2: General Effects of Substituents on Frontier Orbital Energies

Substituent Type Effect on HOMO Energy Effect on LUMO Energy Impact on Reactivity
Electron-Donating (e.g., -OR, -Alkyl) Increases Increases slightly Enhances nucleophilicity

| Electron-Withdrawing (e.g., -C=O, -NO2) | Decreases | Decreases significantly | Enhances electrophilicity |

The analysis of how different substituents modify the HOMO and LUMO energies helps in predicting how the molecule will interact with other reagents. taylorandfrancis.comrsc.org

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into localized bonds and lone pairs, which align with intuitive Lewis structures. icm.edu.pl This method is particularly useful for quantifying stabilizing interactions within a molecule, such as hyperconjugation, which arises from the delocalization of electron density from a filled (donor) NBO to an unfilled (acceptor) NBO. icm.edu.pl

For this compound, NBO analysis could reveal several key intramolecular interactions:

Hyperconjugation: Interactions between the oxygen lone pair orbitals (donors) of the hydroxyl and ethoxy groups and the antibonding σ* orbitals of adjacent C-C or C-H bonds (acceptors). These interactions stabilize the molecule.

Steric Repulsion: NBO can also quantify destabilizing interactions, such as steric clashes between filled orbitals, which would be significant given the bulky diethyl groups.

Bond Polarity: The analysis provides natural atomic charges, offering a more quantitative picture of charge distribution and bond polarity than simple electronegativity arguments.

The stability conferred by these hyperconjugative interactions can be estimated by second-order perturbation theory, as calculated within the NBO framework. icm.edu.pl

Conformational Analysis and Stability of the Cyclobutane Ring

The four-membered cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. wikipedia.orgmasterorganicchemistry.com This inherent strain dictates the ring's preferred three-dimensional shape and its chemical reactivity.

Unlike the planar cyclopropane, which has immense torsional strain due to fully eclipsed C-H bonds, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation. libretexts.orglumenlearning.com This puckering reduces the torsional strain by moving the hydrogen atoms on adjacent carbons away from a perfectly eclipsed arrangement. masterorganicchemistry.comyoutube.com However, this relief comes at the cost of a slight increase in angle strain, as the C-C-C bond angles decrease from 90° in a planar square to about 88° in the puckered form. libretexts.org

In substituted cyclobutanols like this compound, the presence of multiple substituents significantly influences the ring's conformation. The bulky 2,2-diethyl groups and the 3-ethoxy group will create steric demands that likely lead to a more pronounced pucker compared to unsubstituted cyclobutane. The substituents can occupy either axial-like or equatorial-like positions on the puckered ring. The relative stability of the possible conformers is determined by the balance of minimizing steric interactions between the substituents. Generally, large substituents prefer to occupy equatorial-like positions to minimize unfavorable 1,3-diaxial interactions. libretexts.org

Table 3: Sources of Strain in Cyclobutane Rings

Type of Strain Description Consequence in Substituted Cyclobutanols
Angle Strain Deviation of bond angles from the ideal tetrahedral 109.5° to ~88°. masterorganicchemistry.comlibretexts.org An intrinsic and unavoidable source of instability in the four-membered ring.
Torsional Strain Repulsion between electron clouds of bonds on adjacent atoms. masterorganicchemistry.com Partially relieved by ring puckering, but still a significant factor.

| Steric Strain | Repulsive interactions between bulky substituents (e.g., 1,3-diaxial interactions). | Governs the equilibrium between different puckered conformers, favoring those with large groups in equatorial-like positions. |

The conformation of this compound is not only governed by intramolecular strain but also by intermolecular forces, particularly in the condensed phase (liquid or solid). The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, while the oxygen atom of the ethoxy group acts as a hydrogen bond acceptor. nih.gov

The ability to form intermolecular hydrogen bonds can have a profound effect on which conformer is most stable in a crystal lattice or in solution. These strong, directional interactions can lock the molecule into a specific conformation that might be less stable in the gas phase where such interactions are absent.

Furthermore, there is the possibility of an intramolecular hydrogen bond between the hydroxyl group at the C1 position and the oxygen of the ethoxy group at the C3 position. The formation of such a bond would depend on the stereochemical relationship (cis or trans) of these two groups. If they are able to come into proximity, the formation of a five- or six-membered ring via the hydrogen bond could significantly stabilize a particular puckered conformation of the cyclobutane ring. Computational modeling would be essential to determine the energetic favorability of such an intramolecular interaction versus intermolecular hydrogen bonding with other molecules.

Prediction of Spectroscopic Parameters Beyond Basic Identification

While basic spectroscopic data provides initial identification, advanced computational methods allow for a more nuanced prediction of spectroscopic parameters. These theoretical calculations can offer deeper insights into the molecule's electronic structure and conformational dynamics, which are often challenging to probe experimentally. For this compound, techniques such as Density Functional Theory (DFT) and ab initio methods can be employed to predict a range of spectroscopic data.

For instance, beyond simple proton and carbon chemical shifts in NMR, computational models can predict nuclear Overhauser effect (NOE) correlations, which are crucial for determining the relative stereochemistry of the substituents on the cyclobutane ring. These predictions are based on calculating the through-space distances between protons in various low-energy conformations of the molecule. Similarly, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra can be computationally predicted to determine the absolute configuration of chiral centers.

Table 1: Predicted Spectroscopic Parameters for this compound
Spectroscopic TechniquePredicted ParameterInformation Gained
NMRNuclear Overhauser Effect (NOE)Relative stereochemistry of substituents
VCD/ECDChiroptical SpectraAbsolute configuration of chiral centers
IR/RamanVibrational Frequencies and IntensitiesIdentification of functional groups and conformational isomers

Mechanistic Modeling of Synthetic Transformations and Reactivity

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, mechanistic modeling can shed light on its formation and subsequent chemical behavior, particularly concerning the stereoselectivity of its synthesis and the activation of its strained cyclobutane ring.

The synthesis of substituted cyclobutanes, such as in the Paternò-Büchi reaction, often results in a mixture of stereoisomers. rsc.orgacs.org Computational transition state analysis can be employed to understand and predict the stereochemical outcome of such reactions. By calculating the energies of the transition states leading to different stereoisomers, the most favorable reaction pathway can be identified.

In the context of forming this compound, if synthesized via a [2+2] cycloaddition, the stereoselectivity would be dictated by the geometry of the approach of the reactants. DFT calculations can model the transition state structures, taking into account steric and electronic interactions. For example, the directing effect of the hydroxyl group, potentially through hydrogen bonding, can be computationally modeled to explain the observed diastereoselectivity. rsc.orgacs.org Computational studies on related systems have shown that hydrogen bonding can stabilize the transition state leading to a specific stereoisomer. acs.org

Table 2: Factors Influencing Stereoselectivity in Cyclobutane Synthesis
FactorComputational InsightReference
Steric HindranceCalculation of steric repulsion in different transition state geometries. acs.org
Electronic EffectsAnalysis of orbital interactions and electrostatic potential maps. acs.org
Hydrogen BondingIdentification and quantification of stabilizing hydrogen bond interactions in the transition state. rsc.orgacs.org

The strained four-membered ring of cyclobutanol (B46151) derivatives makes them susceptible to C-C bond activation and cleavage, often catalyzed by transition metals. nih.govnih.gov DFT calculations have been instrumental in understanding the mechanisms of these reactions. For this compound, computational modeling can predict which C-C bond is most likely to cleave and the energetic barriers associated with this process.

Mechanistic studies on similar cyclobutanol cleavages catalyzed by iridium have proposed the initial formation of an Ir(III) hydride intermediate, followed by a β-carbon elimination step that constitutes the C-C bond activation. nih.govnih.gov DFT calculations can map out the entire catalytic cycle, identifying key intermediates and transition states. These computational models can also predict the stereochemical outcome of such cleavage reactions. nih.govnih.gov The release of ring strain is a significant driving force for these transformations. nih.gov

Table 3: Computational Findings on C-C Bond Activation in Cyclobutanols
Catalyst/MethodKey Mechanistic StepComputational ApproachReference
Iridium Catalysisβ-Carbon EliminationDFT Calculations nih.govnih.gov
Rhodium CatalysisOxidative AdditionDFT Calculations nih.gov
PhotocatalysisStrain-Release PhotocatalysisDFT Calculations acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For 3-Ethoxy-2,2-diethylcyclobutan-1-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be crucial in assigning the relative stereochemistry and preferred conformation of the cyclobutane (B1203170) ring.

Given the substitution pattern, this compound can exist as different stereoisomers. The puckered nature of the cyclobutane ring leads to different spatial arrangements of the substituents, which can be distinguished by NMR.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H1 (CH-OH)~ 4.0 - 4.5MultipletThe chemical shift is influenced by the hydroxyl and ethoxy groups. The multiplicity will depend on the coupling with adjacent protons.
H3 (CH-OEt)~ 3.8 - 4.2MultipletSimilar to H1, its chemical shift is affected by the electronegative oxygen atom.
Ring CH₂~ 1.8 - 2.5MultipletsThe diastereotopic protons of the ring methylene (B1212753) group will exhibit complex splitting patterns.
O-CH₂ (Ethoxy)~ 3.4 - 3.6QuartetShows a characteristic quartet due to coupling with the methyl protons of the ethoxy group.
CH₂ (Ethyl)~ 1.4 - 1.7MultipletsThe methylene protons of the two ethyl groups are diastereotopic and will likely show complex splitting.
CH₃ (Ethoxy)~ 1.1 - 1.3TripletA triplet due to coupling with the methylene protons of the ethoxy group.
CH₃ (Ethyl)~ 0.8 - 1.0TripletsThe methyl protons of the ethyl groups will appear as triplets.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Notes
C1 (CH-OH)~ 70 - 75The carbon bearing the hydroxyl group is significantly deshielded.
C2 (C(Et)₂)~ 45 - 50The quaternary carbon atom will have a distinct chemical shift.
C3 (CH-OEt)~ 65 - 70The carbon attached to the ethoxy group is also deshielded.
C4 (CH₂)~ 30 - 35The ring methylene carbon.
O-CH₂ (Ethoxy)~ 60 - 65The methylene carbon of the ethoxy group.
CH₂ (Ethyl)~ 25 - 30The methylene carbons of the ethyl groups.
CH₃ (Ethoxy)~ 15 - 20The methyl carbon of the ethoxy group.
CH₃ (Ethyl)~ 8 - 12The methyl carbons of the ethyl groups.

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and for determining the stereochemistry.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network within the molecule, confirming the connectivity of protons within the ethyl groups and the cyclobutane ring. For instance, correlations would be expected between the H1 and its neighboring ring protons, and between the protons of the ethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about long-range (2-3 bond) couplings between protons and carbons. This would be instrumental in assigning the quaternary carbon (C2) by observing correlations from the protons of the ethyl groups. It would also confirm the attachment of the ethoxy group to C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment is critical for determining the stereochemistry of the substituents on the cyclobutane ring. Through-space correlations between protons that are in close proximity would be observed. For example, the relative orientation of the hydroxyl group, the ethoxy group, and the ethyl groups could be deduced from the presence or absence of NOE cross-peaks.

The cyclobutane ring is known to undergo ring-puckering, a dynamic process that can be studied using variable temperature NMR. By recording NMR spectra at different temperatures, it may be possible to observe changes in chemical shifts or coalescence of signals, which would provide information about the energy barriers and the equilibrium between different ring conformations.

Vibrational Spectroscopy (FT-IR, Raman) for Specific Bond and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bond vibrations within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong band around 1100-1000 cm⁻¹ would be indicative of the C-O stretching of the ether linkage. The C-H stretching vibrations of the ethyl and cyclobutane moieties would appear in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The symmetric vibrations of the cyclobutane ring and the carbon-carbon bonds of the ethyl groups would be expected to show strong Raman signals.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectroscopy
O-H Stretch3200 - 3600FT-IR
C-H Stretch (sp³)2850 - 3000FT-IR, Raman
C-O Stretch (Ether)1000 - 1100FT-IR
C-O Stretch (Alcohol)1000 - 1200FT-IR
Cyclobutane Ring Vibrations800 - 1000Raman

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. nih.gov This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the cyclobutane ring. It would also reveal the absolute stereochemistry if the compound crystallizes in a chiral space group. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration (if chiral)

This compound possesses chiral centers, and therefore, its enantiomers will be optically active. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful methods for determining the absolute configuration of chiral molecules. saschirality.org

Electronic Circular Dichroism (ECD): An ECD spectrum measures the differential absorption of left and right circularly polarized light. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, known as a Cotton effect, is characteristic of the stereochemistry of the molecule.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Structural Connectivity

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the molecule's structure.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Notes
M⁺[C₁₀H₂₀O₂]⁺Molecular ion
M - H₂O[C₁₀H₁₈O]⁺Loss of water from the hydroxyl group.
M - C₂H₅OH[C₈H₁₄]⁺Loss of ethanol.
M - C₂H₅[C₈H₁₅O₂]⁺Loss of an ethyl radical.
[C₂H₅O]⁺Ethoxy cationA common fragment from ethoxy-containing compounds.

By analyzing the daughter ions formed upon fragmentation, the connectivity of the different functional groups can be further corroborated.

Chemical Reactivity and Mechanistic Studies of 3 Ethoxy 2,2 Diethylcyclobutan 1 Ol

Ring-Opening Reactions of the Cyclobutane (B1203170) Core

The inherent strain energy of the cyclobutane ring provides a thermodynamic driving force for ring-opening reactions. rsc.org These transformations can be initiated through various catalytic and energetic means, leading to a diverse array of linear and ring-expanded products.

Metal-Catalyzed C-C Bond Cleavage Pathways

Transition metal catalysts are effective in promoting the cleavage of C-C single bonds, a challenging transformation in organic synthesis. nih.govwiley.com In the context of cyclobutanol (B46151) derivatives, metal-catalyzed reactions often proceed through the formation of a metal alkoxide, followed by β-carbon elimination to cleave a C-C bond within the ring. acs.org This strategy has been widely used to access a variety of molecular architectures. nih.gov

Rhodium(I) complexes, for instance, can catalyze the ring-opening of cyclobutanols through the formation of a π-allyl rhodacycle intermediate. nih.gov Palladium catalysts have also been employed for the C-C bond cleavage of cyclobutanols, sometimes leading to a formal [2+2]-retrocyclization through the cleavage of two Csp³–Csp³ bonds. acs.org The choice of ligand can significantly influence the reaction pathway and product distribution. acs.org

While specific studies on 3-Ethoxy-2,2-diethylcyclobutan-1-ol are not extensively documented, the general principles of metal-catalyzed cyclobutanol ring-opening are applicable. The presence of the ethoxy group may influence the regioselectivity of the C-C bond cleavage.

Table 1: Examples of Metal-Catalyzed Ring-Opening Reactions of Cyclobutanol Derivatives

Catalyst/ReagentSubstrate TypeProduct TypeReference
Rh(I) complexesVinylcyclopropanesCycloadducts nih.gov
Pd(OAc)₂ / JohnPhosCyclobutanolsStyrene and acetophenone (B1666503) derivatives acs.org
Rh₂(S-NTTL)₄ / Cu-catalystDiazo-enoatesDensely functionalized cyclobutanes acs.org

Acid-Catalyzed Rearrangements and Ring Expansion

Acidic conditions can induce the rearrangement and ring expansion of cyclobutanol derivatives. cdnsciencepub.com Protonation of the hydroxyl group followed by dehydration generates a carbocation intermediate. This intermediate can then undergo rearrangement through cleavage of a C-C bond in the cyclobutane ring, often leading to the formation of a more stable five-membered ring system. cdnsciencepub.comcdnsciencepub.com Both Brønsted and Lewis acids can be used to catalyze these transformations. nih.gov

For instance, the acid-catalyzed rearrangement of bicyclic cyclobutanols has been utilized in the synthesis of polynuclear aromatic hydrocarbons. cdnsciencepub.com The regioselectivity of the ring-opening is influenced by the substituents on the cyclobutane ring. cdnsciencepub.com In the case of this compound, the ethoxy group would likely influence the stability of the carbocation intermediate and thus the outcome of the rearrangement.

Radical-Induced Transformations and Hydrazination

Radical reactions provide another avenue for the ring-opening of cyclobutanes. The formation of a cyclobutyloxy radical, typically through a one-electron oxidation, can initiate β-scission of a C-C bond to form an acyclic γ-carbonyl radical. researchgate.net This radical intermediate can then participate in various subsequent bond-forming reactions. researchgate.net Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling the ring-opening of cyclobutanes. rsc.orgbeilstein-journals.org

While specific studies on the radical-induced transformations of this compound are limited, the general principles suggest that it would be a viable substrate for such reactions. The presence of the ethoxy group may influence the stability and subsequent reactivity of the radical intermediates.

Thermal and Photochemical Ring Opening Mechanisms

Thermal and photochemical conditions can also induce the electrocyclic ring-opening of cyclobutene (B1205218) derivatives to form conjugated dienes. researchgate.netmasterorganicchemistry.com The stereochemistry of these reactions is governed by the principles of orbital symmetry. masterorganicchemistry.com While this compound is a saturated cyclobutane, it can potentially be converted to a cyclobutene derivative, which could then undergo thermal or photochemical ring-opening.

The direct thermal ring-opening of some substituted cyclobutanols has been observed, leading to different products depending on the substitution pattern. researchgate.net These reactions highlight the influence of substituents on the reactivity of the cyclobutane ring under thermal conditions.

Functional Group Transformations of the Hydroxyl and Ethoxy Moieties

The hydroxyl and ethoxy groups of this compound are amenable to a range of functional group transformations, further expanding its synthetic utility.

Oxidation and Reduction Reactions

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3-ethoxy-2,2-diethylcyclobutan-1-one. Various oxidizing agents can be employed for this transformation, with the choice of reagent often influencing the reaction's efficiency and selectivity. cdnsciencepub.comresearchgate.net For example, ruthenium tetroxide and sodium ruthenate have been shown to be effective two-electron transfer oxidants for converting cyclobutanol to cyclobutanone (B123998). cdnsciencepub.com

Conversely, the reduction of the corresponding ketone would yield this compound. Catalytic hydrogenation or the use of hydride reducing agents are common methods for this transformation. rsc.org The stereoselectivity of the reduction can often be controlled by the choice of catalyst and reaction conditions. rsc.org

Derivatization to Esters, Ethers, and Other Functional Groups

The presence of a hydroxyl group in this compound serves as a prime site for a variety of chemical transformations, allowing for its conversion into a range of derivatives. These derivatization reactions are fundamental in modifying the compound's physical and chemical properties.

Esterification:

The secondary alcohol functionality of this compound readily undergoes esterification. This can be achieved through several standard synthetic protocols. Reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, is a common and efficient method. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct. Alternatively, Fischer esterification, involving the reaction with a carboxylic acid under acidic catalysis, can be employed, though it is an equilibrium process.

Table 1: Representative Esterification Reactions

ReagentProductReaction Conditions
Acetyl chloride3-Ethoxy-2,2-diethylcyclobutyl acetatePyridine, 0 °C to r.t.
Benzoyl chloride3-Ethoxy-2,2-diethylcyclobutyl benzoateTriethylamine, CH₂Cl₂, r.t.
Acetic anhydride3-Ethoxy-2,2-diethylcyclobutyl acetateDMAP (cat.), CH₂Cl₂, r.t.
Benzoic acid3-Ethoxy-2,2-diethylcyclobutyl benzoateH₂SO₄ (cat.), Toluene, reflux

Etherification:

The hydroxyl group can also be converted into an ether linkage. The Williamson ether synthesis is a classic and versatile method for this transformation. byjus.commasterorganicchemistry.comyoutube.comkhanacademy.orgwikipedia.org This involves the initial deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This potent nucleophile then undergoes an Sₙ2 reaction with an alkyl halide to yield the desired ether. byjus.commasterorganicchemistry.comyoutube.comkhanacademy.orgwikipedia.org The choice of the alkyl halide is crucial, with primary halides being the most effective to avoid competing elimination reactions. masterorganicchemistry.com

Table 2: Representative Etherification Reactions

Reagent SequenceProductReaction Conditions
1. NaH2. Methyl iodide1,3-Diethoxy-2,2-diethylcyclobutaneTHF, 0 °C to r.t.
1. KH2. Benzyl (B1604629) bromide1-(Benzyloxy)-3-ethoxy-2,2-diethylcyclobutaneDMF, r.t.

Other Functional Group Transformations:

Beyond esters and ethers, the hydroxyl group can be transformed into other functional groups. Oxidation of the secondary alcohol, for instance, using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would yield the corresponding ketone, 3-ethoxy-2,2-diethylcyclobutan-1-one. This ketone is itself a valuable intermediate for further synthetic manipulations. Additionally, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the respective sulfonyl chloride in the presence of a base. These sulfonates are excellent substrates for nucleophilic substitution and elimination reactions.

Mechanistic Elucidation of Reaction Pathways

A thorough understanding of the reaction mechanisms involving this compound is essential for predicting its reactivity and for the rational design of synthetic routes.

Investigation of Intermediates and Transition States

The reactions of this compound, particularly those involving the strained cyclobutane ring, are expected to proceed through distinct intermediates and transition states. For instance, in acid-catalyzed reactions, the initial step would be the protonation of the hydroxyl group to form an oxonium ion. This species can then undergo elimination to form a cyclobutyl cation. The stability and subsequent rearrangement of this carbocation are of significant mechanistic interest. Due to the inherent strain of the four-membered ring, ring-opening reactions are also a plausible pathway, potentially leading to the formation of substituted cyclopentyl or open-chain products.

Computational chemistry, employing methods such as density functional theory (DFT), can provide valuable insights into the geometries and energies of intermediates and transition states. These studies can help to map out the potential energy surfaces of various reaction pathways and identify the most favorable mechanistic routes.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining the extent of bond breaking or formation in the rate-determining step. In the context of reactions involving this compound, KIE studies could provide definitive evidence for proposed mechanisms.

For example, in an oxidation reaction, replacing the hydrogen on the hydroxyl-bearing carbon with deuterium (B1214612) (C-H vs. C-D) would be expected to exhibit a primary kinetic isotope effect if the C-H bond is broken in the rate-determining step. The magnitude of the kH/kD ratio would provide information about the symmetry of the transition state.

Similarly, in reactions where the hydroxyl group acts as a leaving group, a secondary kinetic isotope effect could be observed by isotopic labeling of the carbon atoms adjacent to the reaction center. These effects, though smaller than primary KIEs, can offer detailed information about changes in hybridization and the electronic environment of the transition state.

Table 3: Potential Applications of Kinetic Isotope Effect Studies

Reaction TypeIsotopic SubstitutionMechanistic Insight
Oxidation (e.g., with PCC)C1-H vs. C1-D Probing C-H bond cleavage in the rate-determining step.
Solvolysis of the corresponding tosylateα-carbon (¹²C vs. ¹³C )Investigating the timing of leaving group departure.
Acid-catalyzed dehydrationβ-hydrogen (H vs. D )Differentiating between E1 and E2 elimination pathways.

Applications of 3 Ethoxy 2,2 Diethylcyclobutan 1 Ol in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Building Block in the Synthesis of Complex Molecules (Non-Pharmaceutical)

The synthesis of complex, non-pharmaceutical molecules, such as natural products and functional materials, often relies on the use of chiral building blocks to construct stereochemically rich architectures. rsc.orgrsc.org Cyclobutane-containing natural products, including certain terpenoids and alkaloids, exhibit fascinating structures and potent biological activities, driving the development of synthetic strategies to forge these strained rings. rsc.org

3-Ethoxy-2,2-diethylcyclobutan-1-ol is a promising candidate as a chiral building block. Its inherent chirality, stemming from the substituted cyclobutane (B1203170) ring, allows for the introduction of specific stereocenters into a target molecule. The two distinct functional groups, a secondary alcohol (-OH) and an ether (-OEt), offer orthogonal handles for sequential chemical transformations. The hydroxyl group can be used for forming esters, ethers, or as a directing group in C-H activation reactions, while the ethoxy group provides steric bulk and influences the electronic properties of the ring.

While direct applications in total synthesis are not yet widely documented for this specific molecule, the utility of similar functionalized cyclobutanes is well-established. For instance, complex cyclobutane boronate esters have been developed as versatile building blocks that can be transformed into a variety of functionalities in a stereospecific manner. nih.gov The development of methods to produce such complex cyclobutane cores is seen as a crucial goal to bridge the gap between simple structures and complex, functional molecules. nih.gov The structure of this compound makes it an ideal substrate for similar elaborations in the stereoselective synthesis of non-pharmaceutical targets.

Potential as a Monomer or Intermediate in Polymer Science and Materials Chemistry

The unique reactivity of the cyclobutane ring makes it an attractive component for advanced functional materials. The ring strain can be harnessed to trigger chemical transformations under specific stimuli, such as mechanical force.

A significant area of materials science is the development of mechanochemically active polymers, where mechanical force initiates a specific chemical reaction. Cyclobutane derivatives have emerged as key "mechanophores" for creating stress-responsive materials. When a cyclobutane ring is incorporated into a polymer backbone, the application of mechanical stress (e.g., through ultrasonication in solution) can induce a [2+2] cycloreversion, breaking the ring to form two new alkene functionalities.

Research has demonstrated that diol monomers containing a cyclobutane core can be incorporated into polyesters. Under mechanical strain, these polymers undergo constructive, non-scissile transformations. The cyclobutane ring opens to form reactive α,β-unsaturated esters along the polymer backbone. These newly formed groups can then participate in secondary reactions, such as thiol-ene conjugate additions, to create functionalized copolymers or cross-linked polymer networks, effectively strengthening the material in response to stress.

Given that this compound possesses a hydroxyl group, it can be envisioned as a functional monomer for incorporation into such stress-responsive polymers. Its structure fits the profile of diol monomers used in these advanced materials.

Table 1: Characteristics of Cyclobutane-Based Stress-Responsive Polymers

Property Description Research Finding
Mechanophore Cyclobutane Ring The strained cyclobutane core undergoes a [2+2] cycloreversion under mechanical force.
Activation Mechanical Stress (Ultrasound) Elongational forces from pulsed ultrasound trigger the ring-opening reaction.
Transformation Ring-Opening to Alkenes The cyclobutane mechanophore unravels to form α,β-unsaturated esters within the polymer chain.

| Functionality | Stress-Induced Cross-Linking | The newly formed alkenes can react with additives (e.g., thiols) to form cross-linked networks, strengthening the material. |

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The design of molecular linkers or nodes is central to creating these assemblies. Diphosphine ligands, for example, can act as molecular linkers to form supramolecular structures. nih.gov

By functionalizing this compound into a ligand (as discussed in the next section), it could serve as a rigid, chiral scaffold for building supramolecular assemblies. The defined geometry of the cyclobutane ring can enforce specific orientations of appended functional groups, directing the formation of predictable and complex architectures. The chirality of the molecule could be used to induce chirality in the resulting supramolecular structure, a highly desirable feature for applications in asymmetric catalysis and chiral recognition.

Utilization as a Ligand Precursor or Scaffold in Catalysis

Chiral phosphine (B1218219) ligands are pivotal in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of a reaction. nih.govtcichemicals.com The synthesis of novel phosphine ligands with unique structural features is a continuous goal in chemistry.

This compound represents a viable precursor for a new class of chiral ligands. The cyclobutane framework provides a rigid scaffold, a desirable trait for effective stereochemical control. The hydroxyl group is a key functional handle for derivatization. It can be converted into a leaving group and substituted with a phosphine moiety, or it can be used to direct the functionalization of other parts of the molecule. researchgate.net For instance, methods for the synthesis of diphosphine ligands from strained cyclic molecules via ring-opening diphosphination have been developed, highlighting a pathway to convert cyclobutane cores into valuable ligands. nih.gov

The combination of a rigid, chiral cyclobutane backbone with the potential for P-chirogenicity (if the phosphorus atom itself becomes a stereocenter) makes this scaffold highly attractive for developing new catalysts.

Table 2: Potential Ligand Types Derived from the Cyclobutane Scaffold

Ligand Type Synthetic Approach Potential Application
Monophosphine Substitution of the hydroxyl group with a phosphine group (e.g., via a Mitsunobu reaction or conversion to a halide followed by reaction with a metal phosphide). nih.gov Cross-coupling reactions (e.g., Suzuki, Heck).
Diphosphine Ring-opening diphosphination of a related strained precursor. nih.gov Asymmetric hydrogenation, hydroformylation.

| P,O-Ligand | The native alcohol and a synthesized phosphine group on the same scaffold could coordinate to a metal center. | Enantioselective allylic alkylation. |

Exploration in Novel Organic Reactions and Methodologies Development

The inherent ring strain and diverse functionality of cyclobutanol (B46151) derivatives make them ideal substrates for developing new synthetic methodologies. researchgate.net this compound and its corresponding ketone are valuable intermediates for exploring cycloaddition, ring-opening, and rearrangement reactions.

One of the most well-documented transformations of cyclobutanols is acid-catalyzed ring expansion. wikipedia.org Treatment of a cyclobutanol with acid generates a carbocation intermediate that can undergo a rearrangement, typically a 1,2-alkyl shift, to expand the four-membered ring into a more stable five-membered ring. For example, isopropenylcyclobutanols have been shown to rearrange into 2,2-dimethyl cyclopentanones, a key step in the synthesis of sesquiterpenes. researchgate.netnih.gov The 2,2-diethyl substitution on the subject compound would similarly direct a regioselective ring expansion to furnish a substituted cyclopentanone (B42830).

Furthermore, cyclobutanols can undergo palladium-catalyzed cascade reactions and oxidative ring expansions. researchgate.netacs.org Cobalt-catalyzed oxidative ring expansion with molecular oxygen, for instance, can convert cyclobutanols into 1,2-dioxanols, providing access to complex peroxide structures. researchgate.net The development of such reactions is crucial for expanding the synthetic toolkit available to organic chemists, and this compound serves as an excellent model substrate for these explorations.

Table 3: Summary of Novel Reactions Involving Cyclobutanol Scaffolds

Reaction Type Reagents/Catalyst Product Type Key Feature
Acid-Catalyzed Ring Expansion Brønsted or Lewis Acid Substituted Cyclopentanones Relief of ring strain drives the formation of a more stable five-membered ring. researchgate.netnih.gov
Oxidative Ring Expansion Co(acac)₂, O₂ 1,2-Dioxanols Regioselective cleavage of the C-C bond on the more substituted side of the ring. researchgate.net
Palladium-Catalyzed Cascades Pd Catalyst Bicyclic Frameworks The alcohol initiates a cascade of bond formations, leading to complex polycyclic systems. acs.org

| Photocatalytic Arylation/Ring Expansion | Visible Light, Photocatalyst | Functionalized Cyclic Ketones | A mild method for concurrent ring expansion and C-C bond formation. organic-chemistry.org |

Conclusion and Future Research Directions

Summary of Current Understanding and Research Gaps

Our current understanding of 3-Ethoxy-2,2-diethylcyclobutan-1-ol is primarily based on its structural relationship to more thoroughly investigated analogs, such as 3-Ethoxy-2,2-dimethylcyclobutan-1-ol (B1523908) . The presence of the four-membered ring imparts significant ring strain, a characteristic that often leads to unique reactivity and makes such compounds valuable intermediates in organic synthesis. acs.orgbaranlab.org The substituents—an ethoxy group, a hydroxyl group, and two ethyl groups—are expected to influence the molecule's stereochemistry, polarity, and reactivity.

The most significant research gap is the near-complete absence of empirical data for This compound itself. Key areas that remain unexplored include:

Definitive Synthetic Routes and Optimization: While general methods for cyclobutane (B1203170) synthesis exist, a specific, high-yield synthesis for this compound has not been reported in the scientific literature.

Stereochemical Characterization: The potential for cis/trans isomerism related to the hydroxyl and ethoxy groups has not been investigated.

Spectroscopic and Physicochemical Data: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties (melting point, boiling point, solubility) are not publicly available.

Reactivity Profile: The reactivity of the compound, particularly in ring-opening and substitution reactions, is yet to be determined.

Biological Activity and Material Properties: There is no information on its potential biological effects or its suitability as a component in advanced materials.

Proposed Future Synthetic Strategies

Future research should prioritize the development of reliable synthetic pathways to This compound . One of the most promising approaches would be the Paterno-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound with an alkene. chemistnotes.comorganic-chemistry.orgslideshare.netnumberanalytics.com

A plausible synthetic route could involve the photocycloaddition of an appropriate β-ethoxy substituted carbonyl compound with an alkene, followed by reduction of the resulting cyclobutanone (B123998). An alternative strategy could be the [2+2] cycloaddition of an enol ether with a ketene (B1206846).

Further research should focus on optimizing reaction conditions, including the choice of solvent, temperature, and catalyst, to achieve high yields and stereoselectivity. The development of enantioselective synthetic methods would also be a valuable goal, potentially utilizing chiral catalysts or auxiliaries. organic-chemistry.org

Directions for Advanced Computational and Mechanistic Studies

In parallel with synthetic efforts, computational modeling can provide significant insights into the properties and reactivity of This compound . Density Functional Theory (DFT) calculations could be employed to:

Predict Molecular Geometry and Stability: Determine the preferred conformations and relative stabilities of the cis and trans isomers.

Simulate Spectroscopic Data: Predict NMR and IR spectra to aid in the characterization of the synthesized compound.

Investigate Reaction Mechanisms: Model the transition states and energy barriers for potential reactions, such as ring-opening or substitution reactions, providing a deeper understanding of the compound's reactivity.

Mechanistic studies should also investigate the role of the ethoxy and ethyl groups in directing the stereochemical outcome of reactions and influencing the stability of intermediates.

Exploration of New Non-Clinical Applications and Materials

Given the structural features of This compound , several non-clinical applications can be envisioned. The strained cyclobutane ring makes it a potential precursor for the synthesis of other complex organic molecules through controlled ring-opening reactions. acs.org

The presence of both a hydroxyl and an ether functional group suggests its potential use as a building block in polymer chemistry. For instance, it could be incorporated into polyesters or polyurethanes to modify their physical properties, such as thermal stability and solubility. The diethyl groups could impart increased lipophilicity, which might be advantageous in certain material applications.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-2,2-diethylcyclobutan-1-ol
Reactant of Route 2
3-Ethoxy-2,2-diethylcyclobutan-1-ol

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